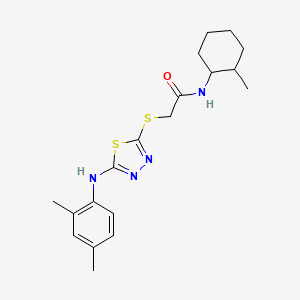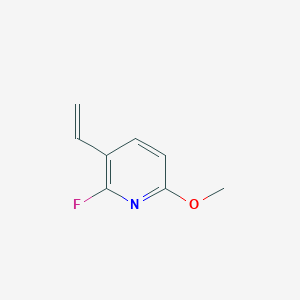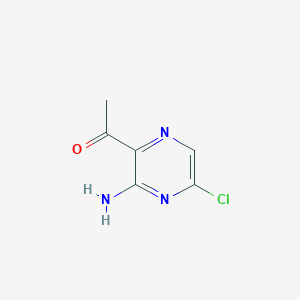
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. This particular compound features an amino group at the 3-position and a chloro group at the 5-position of the pyrazine ring, with an ethan-1-one moiety attached to the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 3-amino-5-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethan-1-ol in the presence of a base such as triethylamine. The reaction conditions typically require heating under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), often under acidic conditions.
Reduction: Typical reagents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron (Fe) and hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, such as sodium azide (NaN₃) for azide substitution.
Major Products Formed:
Oxidation: Formation of 1-(3-nitro-5-chloropyrazin-2-yl)ethan-1-one.
Reduction: Formation of this compound (starting material) or 1-(3-diaminopyrazin-2-yl)ethan-1-one.
Substitution: Formation of 1-(3-azido-5-chloropyrazin-2-yl)ethan-1-one.
Applications De Recherche Scientifique
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one has various scientific research applications across multiple fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can be compared with other similar pyrazine derivatives, such as:
1-(3-Amino-5-methylpyrazin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a chloro group.
1-(3-Amino-5-fluoropyrazin-2-yl)ethan-1-one: Similar structure but with a fluoro group instead of a chloro group.
1-(3-Amino-5-iodopyrazin-2-yl)ethan-1-one: Similar structure but with an iodo group instead of a chloro group.
These compounds differ in their electronic and steric properties, which can influence their reactivity and biological activity. This compound is unique due to the presence of the chloro group, which can impart different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
1-(3-amino-5-chloropyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H6ClN3O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3,(H2,8,10) |
Clé InChI |
PNQBSHNZNQNJPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=C(N=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15225803.png)
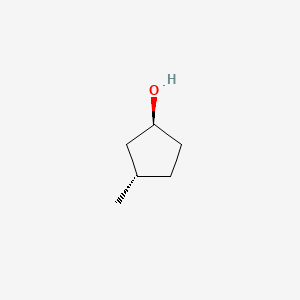
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
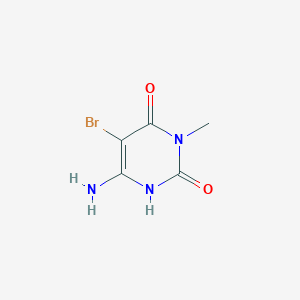
![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)

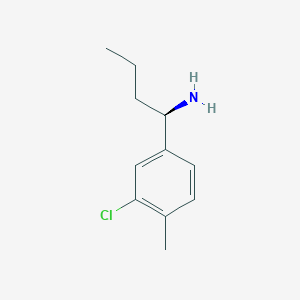
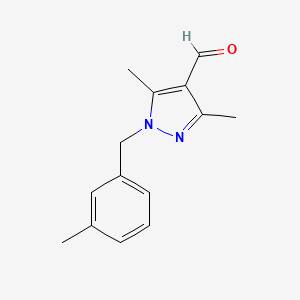
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
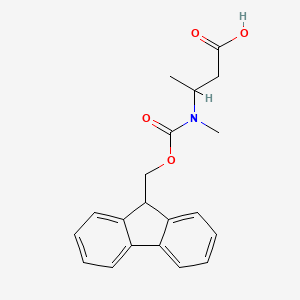
![Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B15225869.png)
